1-nitropyrrolidine-2,5-dione

Description

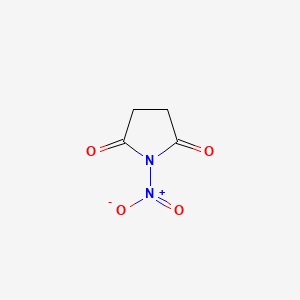

1-Nitropyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core (succinimide scaffold) with a nitro (-NO₂) group substituted at the 1-position of the pyrrolidine ring. This structural motif is part of a broader class of pyrrolidine-2,5-dione derivatives, which are widely studied for their diverse pharmacological properties, including anticonvulsant, antiviral, and anticancer activities .

Properties

IUPAC Name |

1-nitropyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O4/c7-3-1-2-4(8)5(3)6(9)10/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBLRJFVMMAALZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201525 | |

| Record name | 1-Nitro-2,5-pyrrolidine-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-95-8 | |

| Record name | N-Nitrosuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide, N-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-2,5-pyrrolidine-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitrosuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Nitrosuccinimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG5CGV762E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

1-nitropyrrolidine-2,5-dione can be synthesized through several methods. One common synthetic route involves the nitration of succinimide. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process. The product is then purified through recrystallization .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

1-nitropyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminopyrrolidine-2,5-dione.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-Nitropyrrolidine-2,5-dione has been investigated for its pharmacological properties, particularly in the development of anticancer agents. Research indicates that derivatives of pyrrole-2,5-diones exhibit a range of biological activities, including antiproliferative effects against human cancer cell lines. For instance, compounds derived from this compound have shown promising results against liver (HepG-2) and breast cancer (MCF-7) cells, outperforming traditional chemotherapeutic agents like doxorubicin in certain assays .

Case Study: Antiproliferative Activity

A study synthesized several chalcone-imide derivatives from this compound and tested their effects on cancer cell lines. The results demonstrated that specific derivatives had significant antiproliferative activity, indicating the compound's potential as a lead structure for new anticancer drugs .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing heterocycles. Its reactivity allows it to participate in Michael-type addition reactions and cycloadditions, which are crucial for constructing complex molecular architectures.

Synthesis Applications

- Michael Additions : this compound can act as a nucleophile in Michael-type addition reactions, facilitating the formation of enantiomerically enriched compounds .

- Cycloaddition Reactions : The compound is utilized in [3+2]-cycloaddition reactions with azomethine ylides to produce spirocyclic structures that possess significant biological activity .

Biological Activities

Research has highlighted various biological activities associated with this compound and its derivatives:

- Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Salmonella typhi, making them candidates for further development as antimicrobial agents .

- Antiadhesive Properties : Some nitroprolinates derived from this compound have demonstrated antiadhesive properties that could be beneficial in preventing cancer metastasis .

Structural Studies

The structural characteristics of this compound have been extensively studied using various spectroscopic techniques (NMR, IR), which provide insights into its reactivity and interaction with other molecules. These studies are essential for understanding how modifications to the structure can enhance its biological activity .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-nitropyrrolidine-2,5-dione involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrrolidine-2,5-dione derivatives vary significantly based on substituents at the 1-, 3-, and 6-positions. Key structural analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in this compound) enhance electrophilicity, making the compound more reactive in nucleophilic substitutions or enzyme inhibition .

- Hydrophilic substituents (e.g., hydroxypropyl in ) improve aqueous solubility, which is critical for bioavailability .

- Aromatic substituents (e.g., benzylidene in ) contribute to antiviral activity, likely through π-π interactions with biological targets .

Antiviral Activity

Diketopiperazine derivatives (pyrrolidine-2,5-dione analogs) from marine actinomycetes exhibit notable antiviral properties. For example:

- Compound 3 (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione: IC₅₀ = 41.5 μM against H1N1 .

- Albonoursin (7): IC₅₀ = 6.8 μM, highlighting the impact of substituents on potency . The nitro group in this compound may confer similar bioactivity, but further studies are required to validate this hypothesis.

Anticancer Potential

Pyrrolidine-2,5-dione derivatives are explored as anticancer agents due to their ability to modulate cell proliferation .

Pharmacokinetic Considerations

- Stability: Nitro groups may reduce metabolic degradation compared to methylene or phenolic groups (e.g., curcumin analogs in require structural modifications to enhance stability) .

- Bioavailability : Hydrophobic substituents (e.g., benzylidene) may limit solubility, whereas hydroxypropyl or pyridyl groups improve pharmacokinetic profiles .

Biological Activity

1-Nitropyrrolidine-2,5-dione, also known as 1-nitro-2,5-pyrrolidinedione or 1-nitrosuccinimide, is a compound that has garnered attention for its diverse biological activities. This article synthesizes the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Overview

This compound is characterized by its nitro group attached to a pyrrolidine ring. Its molecular formula is with a molecular weight of approximately 144.09 g/mol. The compound is known for its role as a nitrating agent in organic synthesis and has been investigated for various biological activities including antimicrobial and anticancer properties .

Interaction with Enzymes

Research indicates that this compound interacts with several enzymes, notably carbonic anhydrase isoenzymes (hCA I and hCA II). This interaction suggests potential influences on biochemical pathways related to these enzymes, which are crucial for maintaining acid-base balance and facilitating physiological processes.

Cellular Effects

The compound has been shown to affect cell signaling pathways and gene expression. For instance, derivatives of this compound have demonstrated significant activity as ligands for serotonin receptors (5-HT1A) and the serotonin transporter (SERT), indicating potential applications in neuropharmacology .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this structure have been evaluated for their inhibitory effects on human placental aromatase and other enzymes involved in steroidogenesis. Notably, some derivatives exhibited IC50 values comparable to established inhibitors like Aminoglutethimide .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Its derivatives have shown varying degrees of effectiveness against different bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Synthesis and Evaluation of Derivatives

A series of studies focused on synthesizing novel derivatives of this compound and evaluating their biological activities:

- Study 1 : A study synthesized multiple pyrrolidine-2,5-dione derivatives and assessed their affinity for serotonin receptors. Compounds showed high affinity for the 5-HT1A receptor with promising agonistic properties .

- Study 2 : Another investigation evaluated the inhibitory effects of synthesized compounds against human placental aromatase. The most potent inhibitors displayed IC50 values around 24 µM, indicating strong activity against this enzyme .

Data Table: Biological Activity Summary

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| 1-Cyclohexyl-3-[2'(4"-aminophenyl)ethyl] pyrrolidine-2,5-dione | Aromatase Inhibition | 23.8 | Human Placental Aromatase |

| 1-Octyl-3-[2'(4"-aminophenyl)ethyl] pyrrolidine-2,5-dione | Aromatase Inhibition | 24.6 | Human Placental Aromatase |

| Various Pyrrolidine Derivatives | Serotonin Receptor Agonism | Varies | 5-HT1A Receptor |

Q & A

Q. How does this compound function as a reagent in heterocyclic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.